3-methoxy-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide
Description
3-Methoxy-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide is a synthetic benzamide derivative featuring a 1,2,3,4-tetrahydroquinoline core substituted at the 1-position with a propanoyl group and at the 7-position with a 3-methoxybenzamide moiety. This compound is of interest in medicinal chemistry due to its structural similarity to pharmacologically active molecules targeting enzymes or receptors, such as kinase inhibitors or carbonic anhydrase modulators .
Properties
IUPAC Name |
3-methoxy-N-(1-propanoyl-3,4-dihydro-2H-quinolin-7-yl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-3-19(23)22-11-5-7-14-9-10-16(13-18(14)22)21-20(24)15-6-4-8-17(12-15)25-2/h4,6,8-10,12-13H,3,5,7,11H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGQQHOMLKHKKHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=CC(=CC=C3)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-methoxy-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide typically involves multiple steps, starting with the preparation of the tetrahydroquinoline core This can be achieved through the reduction of quinoline derivatives using suitable reducing agents such as lithium aluminum hydride (LiAlH4)
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.
Types of Reactions:
Reduction: Reduction reactions can be performed to convert specific functional groups within the molecule.
Substitution: Substitution reactions are common, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) are used.
Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution.
Major Products Formed:
Oxidation products may include carboxylic acids, aldehydes, or ketones.
Reduction products can be alcohols or amines.
Substitution products vary widely based on the reagents used.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It serves as a tool in biological research, aiding in the study of enzyme mechanisms and cellular processes.
Medicine: Potential therapeutic applications include its use as a precursor for drug development, particularly in the treatment of various diseases.
Industry: The compound finds applications in the manufacturing of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-methoxy-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic outcomes. The exact mechanism may vary depending on the context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally analogous derivatives, focusing on molecular features, physicochemical properties, and reported biological activities.
Table 1: Structural and Physicochemical Comparison
Key Observations
Substituent Effects on Bioactivity :
- The 3-methoxy group in the target compound may enhance selectivity for enzymes like anaplastic lymphoma kinase (ALK), as seen in BI-2536, a related benzamide with methoxy-driven kinase selectivity .
- Halogenated analogs (e.g., 2-Cl-6-F, 3-Br) exhibit higher molecular weights and lipophilicity (logP), which may improve membrane permeability but reduce aqueous solubility .
Isobutyryl (2-methylpropanoyl) in G511-0318 increases steric bulk, possibly affecting metabolic stability .
Safety and Toxicity :
- Compounds with tert-butyl or isobutyryl groups (e.g., 4-tert-butyl-N-(1-isobutyryl-THQ-7-yl)benzamide) show acute oral toxicity (H302) and respiratory irritation (H335), suggesting similar hazards for the target compound if structural similarities exist .
Synthetic Pathways: Benzamide derivatives are commonly synthesized via coupling reactions (e.g., DCC-mediated acylation) between tetrahydroquinoline amines and substituted benzoyl chlorides, as demonstrated for N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide .
Biological Activity
3-Methoxy-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide is a synthetic compound belonging to the class of tetrahydroquinoline derivatives. This compound has garnered interest in medicinal chemistry due to its diverse biological activities, particularly its potential as a cholinesterase inhibitor and anticancer agent. This article provides an overview of its biological activity, synthesis, mechanism of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 396.49 g/mol. The compound features a complex structure characterized by a tetrahydroquinoline core with a propanoyl group at the 1-position and a methoxybenzamide moiety.
| Property | Value |
|---|---|
| Molecular Formula | C24H28N2O4 |
| Molecular Weight | 396.49 g/mol |
| Structure | Tetrahydroquinoline derivative |
Cholinesterase Inhibition
One of the primary biological activities of this compound is its ability to inhibit cholinesterase enzymes. Cholinesterase inhibitors are crucial in the treatment of Alzheimer's disease, as they increase acetylcholine levels in the brain. Research has demonstrated that derivatives of tetrahydroquinoline exhibit significant inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), suggesting potential therapeutic applications in neurodegenerative diseases.
Anticancer Properties
This compound has also shown promising anticancer activity. Studies indicate that compounds within this class can induce apoptosis in various cancer cell lines through mechanisms such as cell cycle arrest and modulation of apoptotic pathways. For instance, it has been reported that similar compounds can inhibit tumor growth by targeting specific signaling pathways involved in cancer progression .
The mechanism by which this compound exerts its biological effects involves interactions with various molecular targets:
- Cholinesterase Inhibition : The compound binds to the active site of cholinesterase enzymes, preventing the breakdown of acetylcholine.
- Cell Signaling Modulation : It may influence pathways related to apoptosis and cell proliferation by interacting with specific receptors or enzymes.
- Antiviral Mechanisms : By enhancing A3G levels, it may inhibit viral replication through direct interaction with viral components.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds within the tetrahydroquinoline family:
- In Vitro Studies : Research on similar compounds has shown effective inhibition of AChE and BuChE in vitro, demonstrating their potential use in treating cognitive disorders.
- Anticancer Activity : A study found that tetrahydroquinoline derivatives induced apoptosis in breast cancer cells via mitochondrial pathways.
- Antiviral Screening : Derivatives have been screened for antiviral activity against HBV and HIV, showing promising results in enhancing A3G expression and inhibiting viral replication .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
